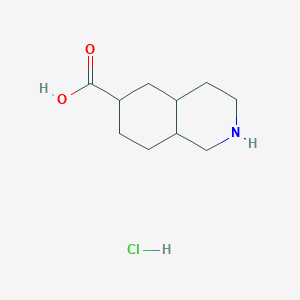

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride” is a complex organic compound. Decahydroisoquinoline, a core part of this compound, is a nitrogen-containing heterocycle with the chemical formula C9H17N . It is the saturated form of isoquinoline and can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline .

Wissenschaftliche Forschungsanwendungen

AMPA and NMDA Receptor Antagonism

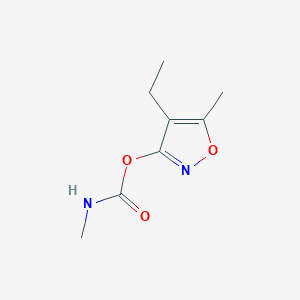

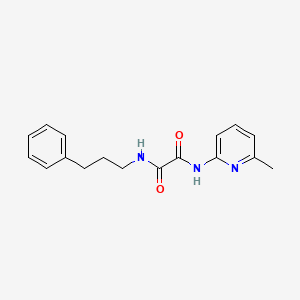

A significant application of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid derivatives is in the development of excitatory amino acid (EAA) receptor antagonists. These compounds have been synthesized to act as antagonists at the N-methyl-D-aspartate (NMDA) and 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl) propanoic acid (AMPA) subclasses of ligand-gated ion channel (ionotropic) EAA receptors. Specifically, these derivatives, including (3S,4aR, 6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)- 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, have shown potent, selective, and systemically active AMPA antagonist properties. Other analogs in this series have demonstrated potent and selective NMDA antagonist activities, indicating their potential application in neuroprotective strategies for various central nervous system disorders where glutamate-mediated excitotoxicity may be a contributing factor (Ornstein et al., 1996).

Photolabile Protecting Groups

Decahydroisoquinoline derivatives have also been explored for their photochemical properties, particularly in the context of developing photolabile protecting groups for carboxylic acids. The synthesis and photochemistry of such protecting groups based on these derivatives are of interest due to their high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes them potentially useful as caging groups for biological messengers in vivo, offering enhanced solubility and low fluorescence characteristics for various applications in biological research and drug delivery systems (Fedoryak & Dore, 2002).

Synthesis of Novel Substituted Compounds

Research into the synthesis of novel substituted decahydroisoquinoline derivatives for potential applications in materials science and as fluorescent brightening agents has been conducted. These investigations involve the reaction of 4-chloro-2-methylquinolines with various carboxylic acids to yield 7-substituted dibenzonaphthyridines and other heterocyclic acid derivatives, highlighting the versatility of decahydroisoquinoline derivatives in synthetic organic chemistry and material science applications (Manoj & Prasad, 2009).

Antimicrobial and Antiviral Activities

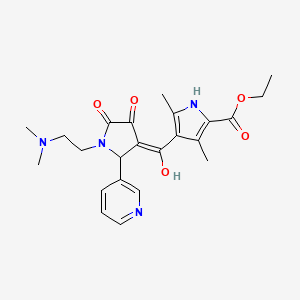

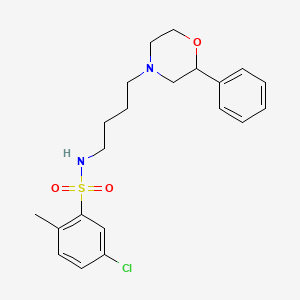

Further applications of decahydroisoquinoline derivatives include their evaluation as antimicrobial and antiviral agents. For instance, novel furancarboxylic acids isolated from Penicillium sp. showed antimicrobial activities against Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds represent a class of natural products with potential utility in developing new antimicrobial therapies (Chang et al., 2020). Additionally, derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, related structurally to decahydroisoquinoline, have been synthesized and evaluated for their antiviral activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza, demonstrating the broad potential of decahydroisoquinoline derivatives in medicinal chemistry (Ivashchenko et al., 2014).

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h7-9,11H,1-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASCUDLMIAVZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)

![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)

![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2588475.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)